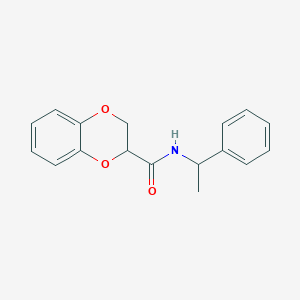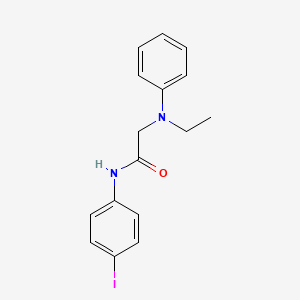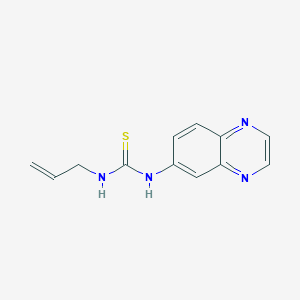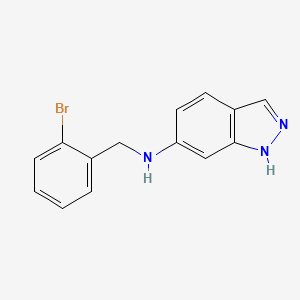methanol](/img/structure/B5209776.png)
[4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol is an organic compound with a molecular formula of C27H28N2O3. This compound is of significant interest to the scientific community due to its potential applications in pharmaceuticals and drug design. The compound is synthesized using a multi-step process that involves the use of various reagents and solvents. In
Mecanismo De Acción
The mechanism of action of [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects:
[4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol has been shown to have anti-inflammatory and anti-cancer properties. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX enzymes. Additionally, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol is its potential as a candidate for the development of enzyme inhibitors and anti-cancer drugs. Additionally, the compound has been shown to have good solubility in organic solvents, making it easier to work with in the lab. However, one limitation of the compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol. One direction is to further investigate the compound's mechanism of action and its potential as a candidate for the development of enzyme inhibitors and anti-cancer drugs. Another direction is to explore the compound's potential as a candidate for the development of other types of drugs, such as anti-inflammatory drugs. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Métodos De Síntesis
The synthesis of [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base to form 4-(benzyloxy)-3-methoxybenzaldehyde. The second step involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 1-isopropyl-1H-benzimidazole in the presence of a Lewis acid catalyst to form [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol.
Aplicaciones Científicas De Investigación
[4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol has potential applications in pharmaceuticals and drug design. The compound has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-17(2)27-21-12-8-7-11-20(21)26-25(27)24(28)19-13-14-22(23(15-19)29-3)30-16-18-9-5-4-6-10-18/h4-15,17,24,28H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEFLMVBXUBCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(benzyloxy)-3-methoxyphenyl][1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5209696.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5209699.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5209700.png)

![2-[(2-fluorobenzoyl)amino]-N-2-pyridinyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5209719.png)
![1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5209724.png)
![5-({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoyl}amino)isophthalic acid](/img/structure/B5209736.png)
![1-[(5-bromo-2-thienyl)carbonyl]azepane](/img/structure/B5209741.png)
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5209754.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5209755.png)

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)

